Home > Products > Screening Compounds P24525 > 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one
3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one - 1428348-66-6

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

Catalog Number: EVT-2808336
CAS Number: 1428348-66-6
Molecular Formula: C20H27N3O2S
Molecular Weight: 373.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound is a heterocycle synthesized and characterized using X-ray diffraction and NMR. [, ] It shows potential as a promising imidazole compound. [, ]

2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid

  • Compound Description: This compound serves as a starting material for synthesizing various quinazolinone derivatives with potential anticancer activities. [, ]

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: This compound, synthesized using green chemistry principles with PEG-600 as a solvent, exhibits anticancer potential as demonstrated by molecular docking studies. [, ]

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent and selective antagonist of the human CGRP receptor, developed for migraine treatment. It exhibits favorable potency, toxicology, and aqueous solubility. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: These derivatives, synthesized using T3P catalyst, showed promising antibacterial activity against various bacterial strains. []

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide

  • Compound Description: Synthesized from benzimidazole and cyclopentane carbaldehyde, this compound displayed significant antimicrobial activity against both bacterial and fungal strains. []
  • Compound Description: BCFI, a significant intermediate in the synthesis of Losartan, plays a crucial role in forming various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues. []

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

  • Compound Description: Synthesized using BCFI, these novel analogues were characterized using NMR and Mass Spectroscopy. Their potential applications in medicine are currently being explored. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562, a CGRP receptor antagonist discovered through structure-based design, demonstrates high potency, selectivity, metabolic stability, and solubility, making it a suitable candidate for various administration routes. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

  • Compound Description: CM398 exhibits high selectivity for the sigma-2 receptor and demonstrates promising anti-inflammatory and analgesic effects in rodent pain models. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 acts as a potent and selective Akt inhibitor with reduced cutaneous toxicity, showing promise as a potential anticancer agent. []

1,3,3-Tri(1H-indol-3-yl)propan-1-one

  • Compound Description: This compound, synthesized using lemon juice as a catalyst, serves as a precursor for synthesizing oxoketene gem-dithiol and 1,2-dithiole-3-thione derivatives. []

4-(2-chlorobenzyl)-1-(4-hydroxy-3-(((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Compound Description: This compound, synthesized through a multi-step process, exhibits promising inhibitory activity against SHP2 protein, exceeding that of the reference compound SHP244 at 10 μM concentration. []

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives

  • Compound Description: These derivatives were synthesized and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. []

2-[4,5-Bis(4-bromophenyl)-1-(4-tert-butylphenyl)-1H-imidazol-2-yl]-4,6-dichlorophenol

  • Compound Description: This compound's crystal structure has been extensively studied using X-ray diffraction, revealing key intramolecular interactions and packing arrangements. []

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole

  • Compound Description: This compound displays antiprotozoal and antibacterial activity. Its metabolites, primarily hydroxylated derivatives of the hexahydrobenzisoxazole ring, exhibit even greater activity against certain bacteria and trypanosomes. [, ]

9-Methoxy and 9-Acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles

  • Compound Description: These compounds are synthesized via a reaction involving 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl)acrylonitrile as an intermediate. []
  • Compound Description: BMS-695735 is a potent, orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase with broad-spectrum in vivo antitumor activity and improved ADME properties compared to its precursor. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: These novel imidazole-pyrazole-benzo[f]chromene hybrids were synthesized using a base-catalyzed cyclo-condensation reaction. They exhibited promising antimicrobial and anticancer activities, with some compounds demonstrating potent enzyme inhibitory activities against FabH and EGFR. []

1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one

  • Compound Description: This compound displays potent analgesic effects in both hot plate and antiwrithing models. Its active metabolite, (3R,4S)-10a, elicits this analgesic effect through activation of the μ opioid receptor. []

4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-n-5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib)

  • Compound Description: Solid oral dosage forms with improved bioavailability and suppressed food effect were developed for Nilotinib using organic acids as solubilizing agents. []

{[Cu3(timb)2(chtc)2]·14H2O}n (I) and {[Co3(timb)2(chtc)2]·6H2O}n (II)

  • Compound Description: These two new metal-organic frameworks (MOFs) were synthesized using mixed organic ligands 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) and cyclohexane-1,3,5-tricarboxylic acid (H3chtc). []

(E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

  • Compound Description: This compound, synthesized via Knoevenagel condensation, was characterized by NMR, Mass spectral, and X-ray diffraction studies. Its crystal structure revealed stabilization through C—H···O hydrogen bond interactions. []

5-[(5-Trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl)-1-propan-1-one-3-yl]-2-methyl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines

  • Compound Description: This series of biheterocycles was efficiently synthesized using a cyclocondensation reaction. []

[Cd(C8H3NO6)(C14H14N4)]n

  • Compound Description: This compound is a twofold interpenetrating three-dimensional Cd(II) coordination framework exhibiting fluorescence emissions in a solid state. []

4-methyl-6-(1-methyl-1H-benzo(d)imidazol-2-yl)-2-propyl-1H-benzo(d)imidazole Derivatives

  • Compound Description: This series of bis-benzimidazole derivatives demonstrated significant cytotoxic activity against PC-3 and VERO human cancer cell lines. []
  • Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator with potential applications in cancer treatment, especially for non-small cell lung cancer. []

6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27, GNE-371)

  • Compound Description: GNE-371 is a potent and selective in vitro tool compound targeting TAF1(2) (transcription-initiation-factor TFIID subunit 1). It exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting potential for oncology research. []

2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

  • Compound Description: This compound is a potent BACE1 inhibitor with potential for treating Alzheimer's disease. []

Catena-poly[[dinitratocadmium(II)]bis[μ-bis(2-methyl-1H-imidazol-1-yl)methane-κ2N3:N3’]]

  • Compound Description: This compound is a one-dimensional double-bridged chain polymer with a 16-membered macrometallacyclic tetragonal structure. []

(S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068)

  • Compound Description: LY333068, a 5HT1A antagonist, and its 3-[14C]-isotopomer have been synthesized using a multi-step process involving chiral glycerol-[14C] derivatives. []

1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one

  • Compound Description: This compound exhibits antiemetic properties and is investigated for its potential in treating various conditions like chemotherapy-induced nausea and vomiting, migraine, schizophrenia, anxiety, obesity, and mania. [, ]

(E)-1-(4-(bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(4-acetoxy-3-methoxyphenyl)prop-2-en-1-one

  • Compound Description: This cinnamide derivative displays significant anti-ischemic activity in both in vitro and in vivo models. []
  • Compound Description: This palladium(II) complex, featuring a carbene ligand derived from an imidazolium salt, has been structurally characterized using X-ray crystallography. []

6-Chloro- and 5,7-Dichloro-4-Hydroxy-3-[Aryl(Piperidin-1-yl)Methyl]Quinolin-2(1H)-Ones

  • Compound Description: This series of quinolinone derivatives was efficiently synthesized using a one-pot, green procedure with nanocrystalline ZnO as a reusable catalyst. []

[11C]JHU75528 and [11C]JHU75575

  • Compound Description: These radiolabeled pyrazole carboxamides are potential PET radioligands for imaging the cerebral cannabinoid receptor (CB1). []

catena-poly[[cadmium(II)-bis[μ-benzene-1,2-dicarboxylato-κ4O1,O1′:O2,O2′]-cadmium(II)-bis{μ-2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole}-κ2N2:N3;κ2N3:N2] dimethylformamide disolvate]

  • Compound Description: This Cd(II) coordination polymer, synthesized using the 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole (imb) ligand, exhibits a two-dimensional layered structure stabilized by hydrogen bonds and π-π interactions. []

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

  • Compound Description: These compounds are potent aromatase inhibitors with structural features common to second- and third-generation nonsteroid anti-aromatase drugs. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This secondary amine is synthesized through a direct reductive amination reaction involving NaBH4/I2 as the reducing agent. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an efficient eight-step process involving various transformations, including condensation, reductive amination, activation, and deprotection reactions. []

(1,4-bis((1H-imidazol-1-yl)methyl)benzene)-(5-hydroxyisophthalato)zinc(II)

  • Compound Description: This zinc(II) complex, featuring a tetrahedral ZnN2O2 core, forms layers linked by hydrogen bonds and π-π interactions. []

4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates

  • Compound Description: These novel heterocyclic compounds were synthesized using the Mannich reaction and evaluated for their antioxidant and antimicrobial activities. []
Overview

The compound 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is an organic molecule notable for its complex structure and potential pharmacological applications. With a molecular formula of C20H27N3O2SC_{20}H_{27}N_{3}O_{2}S and a molecular weight of approximately 373.52 g/mol, this compound features multiple functional groups, including a methoxyphenyl group, a piperidine moiety, and a thioether linkage with a methylimidazole. The presence of these groups suggests diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

Source

This compound can be synthesized through various chemical reactions involving starting materials that include imidazole derivatives and piperidine compounds. The synthesis methods are crucial for understanding the compound's properties and potential applications in pharmaceuticals or other scientific fields.

Classification

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one belongs to the class of organic compounds known as thioethers and piperidine derivatives. Its structure suggests it could exhibit a range of biological activities, particularly in the context of drug development due to its complex aromatic and aliphatic components.

Synthesis Analysis

Methods

The synthesis of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one can involve several strategies:

  1. Thioether Formation: The introduction of the thioether linkage typically involves reacting a suitable piperidine derivative with a methylimidazole compound, which can be achieved through nucleophilic substitution reactions.
  2. Piperidine Derivative Synthesis: The piperidine component may be synthesized from corresponding piperidinones or via reductive amination of ketones with amines.
  3. Aromatic Substitution: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where appropriate precursors are treated with methoxy groups under acidic conditions.

Technical details regarding yields, reaction conditions, and purification methods are essential for optimizing the synthesis process but are not extensively documented for this specific compound .

Molecular Structure Analysis

Structure

The molecular structure of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one is characterized by:

  • Methoxyphenyl Group: Enhances lipophilicity and contributes to the compound's solubility in organic solvents.
  • Piperidine Ring: A six-membered nitrogen-containing ring that often influences pharmacological activity due to its basicity and ability to form hydrogen bonds.
  • Thioether Linkage: The sulfur atom in the thioether may play a role in biological interactions, potentially facilitating binding to biological targets.

Data

The structural data includes:

  • Molecular Formula: C20H27N3O2SC_{20}H_{27}N_{3}O_{2}S
  • Molecular Weight: 373.52 g/mol
  • InChI Key: A unique identifier that encodes the compound's structure for database searches.
Chemical Reactions Analysis

Reactions

While specific reactions involving this compound are not widely documented, it is expected to undergo typical reactions associated with its functional groups:

  1. Nucleophilic Substitution: The thioether may participate in nucleophilic attack by stronger nucleophiles.
  2. Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to ortho or para positions on the phenyl ring.
  3. Reductive Reactions: The imidazole ring may undergo reduction or other transformations depending on the reaction conditions.

These reactions highlight the compound's potential reactivity and adaptability in synthetic chemistry .

Mechanism of Action

Process

  1. Receptor Binding: The piperidine and imidazole moieties may facilitate binding to neurotransmitter receptors or other protein targets.
  2. Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways could be anticipated based on structural analogs.
  3. Cell Membrane Interaction: The lipophilicity conferred by the methoxy group may enhance membrane permeability, allowing for cellular uptake.

Further studies involving in vitro and in vivo experiments are necessary to elucidate the precise mechanisms underlying its biological effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one include:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability under standard laboratory conditions.
  • Reactivity towards common reagents used in organic synthesis.

Data on melting point, boiling point, or specific reactivity profiles would require experimental determination .

Applications

Scientific Uses

The potential applications of 3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one span several fields:

  1. Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for developing new pharmaceuticals targeting neurological or infectious diseases.
  2. Biological Research: Understanding its interactions with biological systems could provide insights into new therapeutic strategies.
  3. Synthetic Chemistry: As a versatile intermediate, it may facilitate the synthesis of more complex molecules through further derivatization.

Research into similar compounds has shown promising antibacterial and antifungal activities, indicating that this compound could also possess significant therapeutic potential .

Properties

CAS Number

1428348-66-6

Product Name

3-(4-methoxyphenyl)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)propan-1-one

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]propan-1-one

Molecular Formula

C20H27N3O2S

Molecular Weight

373.52

InChI

InChI=1S/C20H27N3O2S/c1-22-14-11-21-20(22)26-15-17-9-12-23(13-10-17)19(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,11,14,17H,5,8-10,12-13,15H2,1-2H3

InChI Key

BRZXKJMWBHVWAV-UHFFFAOYSA-N

SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.